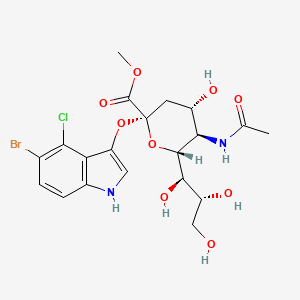
N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O4S2 and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Modeling
Research on the synthesis of thiadiazole derivatives, including those structurally related to the compound , often explores their potential anticancer properties. For instance, a study on the synthesis and molecular modeling of imidazothiadiazole analogs highlighted their significant cytotoxic activities against various cancer cell lines, especially breast cancer, through a combination of heterocyclization and docking studies to understand their interaction with cancer targets (Sraa Abu-Melha, 2021).
Antiproliferative Activity
Novel thiadiazole derivatives, incorporating phenyl urea, have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. These studies have identified compounds with potent cytotoxic effects, further assessed through mechanisms like apoptosis induction and inhibition of key growth factor pathways (Mahsa Toolabi et al., 2022).
Antibacterial and Antifungal Activities
N-phenylacetamide derivatives containing arylthiazole moieties have been synthesized and tested for their antibacterial efficacy against various bacterial strains, showcasing promising antibacterial properties. These compounds represent a potential lead in designing new antibacterial agents (Hui Lu et al., 2020).
Kinase Inhibitory and Anticancer Activities
Thiazole-based derivatives have been synthesized to investigate their inhibitory activities against kinases, such as Src kinase, demonstrating potential anticancer activities. This research provides insights into the structural requirements for the development of new anticancer agents (Asal Fallah-Tafti et al., 2011).
Synthesis and Cytotoxicity Evaluation
The synthesis of thiadiazol-2-yl-phenylacetamide derivatives and their evaluation for cytotoxicity against cancer cell lines have been conducted to discover potential anticancer agents. These studies emphasize the importance of structural modifications to enhance anticancer efficacy (A. Mohammadi-Farani et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S2/c1-28-13-7-8-14(15(9-13)29-2)22-16(26)10-30-19-25-24-18(31-19)23-17(27)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMTXBVPTWOCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

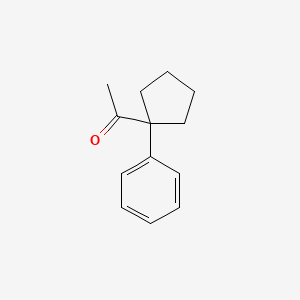

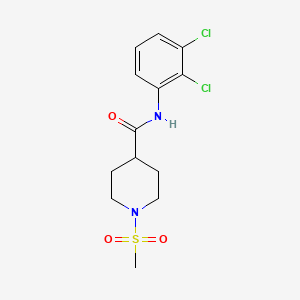
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)

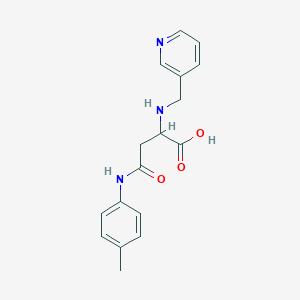
![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)
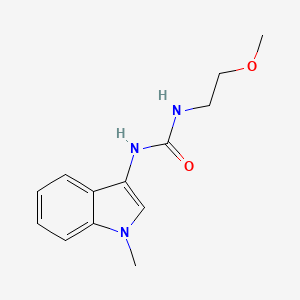
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
![2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2562344.png)

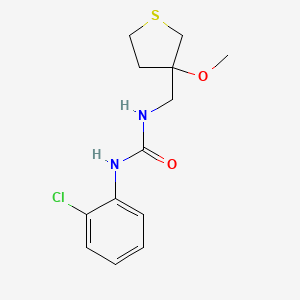
![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
